1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione
Overview
Description
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is a fluorinated β-diketone with the molecular formula C₂F₅COCH₂COCF₃. It is known for its high volatility and strong chelating properties, making it useful in various chemical applications, particularly in the extraction of metal ions and chemical vapor deposition processes .
Mechanism of Action
Target of Action
The primary target of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is transition metal ions . These ions play a crucial role in various biological processes, including enzymatic reactions, electron transport, and oxygen transport.
Mode of Action
This compound interacts with its targets by chelating the transition metal ions . Chelation involves the formation of multiple bonds between a polydentate ligand (the chelating agent) and a central metal ion. This interaction results in the formation of a cyclic structure, which is highly stable.
Pharmacokinetics
Given its use in the extraction of metal ions from water into fluorous solvents , it can be inferred that it has a high affinity for both polar and nonpolar environments. This could potentially influence its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes and proteins, primarily through chelation. The chelating properties of this compound enable it to bind with metal ions, thereby influencing the activity of metalloenzymes. For instance, it can inhibit or activate enzymes by altering the availability of metal cofactors required for enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By chelating metal ions, this compound can modulate the activity of metal-dependent enzymes, thereby affecting various cellular functions. Additionally, it can impact the expression of genes involved in metal ion homeostasis and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through chelation and interaction with biomolecules. The compound binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Furthermore, this compound can influence gene expression by modulating the availability of metal cofactors required for transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound can lead to alterations in cellular metabolism and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a chelating agent, influencing metal ion homeostasis and enzyme activity. At high doses, it can exhibit toxic effects, including oxidative stress and disruption of cellular functions. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes significant only above certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metal ions. The compound can influence metabolic flux by modulating the activity of metalloenzymes involved in key biochemical processes. Additionally, it can affect metabolite levels by altering the availability of metal cofactors required for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s chelating properties enable it to bind with metal ions, facilitating its transport across cellular membranes. This binding can also influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it can localize to mitochondria, where it influences metal ion homeostasis and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione can be synthesized through the reaction of hexafluoroacetone with ethyl acetate in the presence of a base. The reaction typically involves the following steps:
Reaction of hexafluoroacetone with ethyl acetate: This step is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the desired compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it useful in metal extraction and purification processes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions, often in polar aprotic solvents.
Major Products Formed
Chelation: Metal complexes of this compound.
Substitution: Substituted derivatives where fluorine atoms are replaced by other functional groups.
Scientific Research Applications
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated β-diketone with similar chelating properties.
1,1,1-Trifluoro-2,4-pentanedione: A related compound with fewer fluorine atoms, resulting in different chemical properties.
1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione: A longer-chain fluorinated β-diketone with enhanced stability.
Uniqueness
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is unique due to its high degree of fluorination, which imparts exceptional volatility and strong chelating properties. These characteristics make it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
1,1,1,5,5,6,6,6-octafluorohexane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O2/c7-4(8,6(12,13)14)2(15)1-3(16)5(9,10)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKBKOFWQWACLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174941 | |
Record name | 3H,3H-Perfluoro-2,4-hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-07-4 | |
Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H,3H-Perfluoro-2,4-hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione interact with metal ions and what are the implications of this interaction?
A1: this compound acts as a chelating agent, forming stable complexes with various transition metal ions. [, ] This interaction stems from the β-diketone moiety, which provides two oxygen atoms capable of coordinating with metal centers.
Q2: What are the advantages of using this compound in chemical vapor deposition compared to conventional barium precursors?
A2: this compound forms barium bis chelates that exhibit superior volatility and thermal stability compared to traditional barium precursors like barium hexafluoroacetylacetonate [Ba(hfa)₂] or barium heptafluorodimethyloctanedionate [Ba(fod)₂]. [] This allows for the deposition of barium fluoride (BaF₂) thin films at lower temperatures (190-220°C) using low-pressure chemical vapor deposition (CVD), offering greater control over film properties and potentially reducing energy consumption during the process. []
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